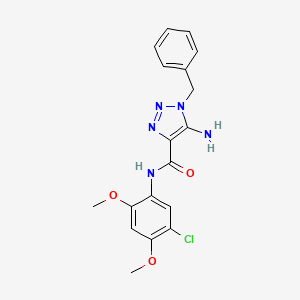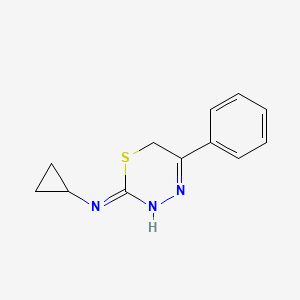![molecular formula C18H17NO3S B10803727 9-[4-(methylsulfanyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B10803727.png)
9-[4-(methylsulfanyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[4-(methylsulfanyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is a complex organic compound with a unique structure that features multiple functional groups. It contains a dioxinoquinoline core, a key element in various pharmacologically active compounds. This molecule's diverse functionality and potential biological activity make it a subject of interest in the field of medicinal chemistry and synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-[4-(methylsulfanyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one involves multi-step organic reactions. A common route may begin with the condensation of an appropriate aniline derivative with a dihydroxybenzaldehyde to form a Schiff base intermediate. This is followed by cyclization under acidic conditions to form the quinoline skeleton. Subsequent functionalization of the aromatic ring introduces the methylsulfanyl group, often through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: While the industrial synthesis of this compound is less documented, large-scale production would likely follow a similar pathway with optimization for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis could be employed to improve scalability and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, transforming it into a sulfoxide or sulfone.
Reduction: Potential reduction reactions could occur at the quinoline core or the aromatic ring, depending on the reagents and conditions used.
Substitution: Aromatic substitution reactions, both nucleophilic and electrophilic, can further functionalize the compound.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) in appropriate solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols or electrophiles like alkyl halides can be used, often in polar aprotic solvents.
Major Products Formed: The major products depend on the specific reactions performed. Oxidation of the sulfanyl group will yield sulfoxides or sulfones, whereas substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
This compound finds applications across various scientific disciplines:
Chemistry: Its unique structure makes it a valuable intermediate for the synthesis of more complex molecules. It serves as a building block in organic synthesis.
Biology: Investigated for potential biological activities, including antimicrobial and anti-inflammatory effects. Its interaction with biological macromolecules could lead to novel therapeutic agents.
Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways related to its molecular structure.
Industry: Its derivatives could be used in the development of new materials with specialized properties, such as in polymers or advanced coatings.
作用機序
The mechanism of action of 9-[4-(methylsulfanyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is not fully understood. its biological effects are likely mediated through interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to observed biological activities. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Compared to other similar compounds, such as derivatives of quinoline or dioxinoquinoline, 9-[4-(methylsulfanyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one stands out due to its unique combination of functional groups. This uniqueness might confer distinctive chemical reactivity and biological activity.
Similar Compounds Include:
Quinine and its derivatives
Dioxinoquinoline analogs
4-methylsulfanylphenyl derivatives
特性
IUPAC Name |
9-(4-methylsulfanylphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-23-12-4-2-11(3-5-12)13-9-18(20)19-15-10-17-16(8-14(13)15)21-6-7-22-17/h2-5,8,10,13H,6-7,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQKQEXNSYNVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B10803649.png)
![N-(2-fluorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B10803653.png)

![2-{[4-imino-5-(3-methoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B10803655.png)
![3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide](/img/structure/B10803658.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-phenoxypropanamide](/img/structure/B10803663.png)
![N-(3-Chlorophenyl)-2-{4-oxo-1H,4H-chromeno[4,3-C]pyrazol-1-YL}acetamide](/img/structure/B10803676.png)

![N-(3-chloro-4-methoxyphenyl)-2-(4-oxochromeno[4,3-c]pyrazol-1-yl)acetamide](/img/structure/B10803689.png)
![N-(3,4-Dimethoxyphenyl)-2-{4-oxo-1H,4H-chromeno[4,3-C]pyrazol-1-YL}acetamide](/img/structure/B10803700.png)
![8-[4-(propan-2-yl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B10803701.png)

![N-(4-bromophenyl)-7-methoxy-N-methylfuro[2,3-b]quinoline-2-carboxamide](/img/structure/B10803719.png)

